molecular formula C11H18N2 B12972466 3-(1-Aminobutyl)-2-methylaniline

3-(1-Aminobutyl)-2-methylaniline

Cat. No.: B12972466
M. Wt: 178.27 g/mol
InChI Key: YSCAXEARBJUOCO-UHFFFAOYSA-N
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Description

3-(1-Aminobutyl)-2-methylaniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aminobutyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminobutyl)-2-methylaniline typically involves the alkylation of 2-methylaniline with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

2-Methylaniline+1-BromobutaneK2CO3,RefluxThis compound\text{2-Methylaniline} + \text{1-Bromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Methylaniline+1-BromobutaneK2​CO3​,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines with reduced functional groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(1-Aminobutyl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aminobutyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminobutyl)aniline: Similar structure but lacks the methyl group on the benzene ring.

    2-Methyl-3-(1-aminopropyl)aniline: Similar structure but with a shorter alkyl chain.

    3-(1-Aminobutyl)-4-methylaniline: Similar structure but with the methyl group in a different position.

Uniqueness

3-(1-Aminobutyl)-2-methylaniline is unique due to the specific positioning of the aminobutyl and methyl groups on the benzene ring

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3-(1-aminobutyl)-2-methylaniline

InChI

InChI=1S/C11H18N2/c1-3-5-11(13)9-6-4-7-10(12)8(9)2/h4,6-7,11H,3,5,12-13H2,1-2H3

InChI Key

YSCAXEARBJUOCO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)N)C)N

Origin of Product

United States

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